molecular formula C23H15F3N2OS B2882414 N-(4,5-diphenyl-1,3-thiazol-2-yl)-3-(trifluoromethyl)benzamide CAS No. 330189-78-1

N-(4,5-diphenyl-1,3-thiazol-2-yl)-3-(trifluoromethyl)benzamide

Cat. No.: B2882414
CAS No.: 330189-78-1
M. Wt: 424.44
InChI Key: QPDLQFCPSHBYJM-UHFFFAOYSA-N
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Description

N-(4,5-diphenyl-1,3-thiazol-2-yl)-3-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C23H15F3N2OS and its molecular weight is 424.44. The purity is usually 95%.
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Biological Activity

N-(4,5-diphenyl-1,3-thiazol-2-yl)-3-(trifluoromethyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article provides a detailed examination of its biological activity, including structure-activity relationships (SAR), case studies, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

N 4 5 diphenyl 1 3 thiazol 2 yl 3 trifluoromethyl benzamide\text{N 4 5 diphenyl 1 3 thiazol 2 yl 3 trifluoromethyl benzamide}

Key Features:

  • Thiazole Moiety : Contributes to biological activity through electron-withdrawing effects.
  • Trifluoromethyl Group : Enhances lipophilicity and may improve binding affinity to biological targets.
  • Phenyl Rings : Provide steric bulk that can influence the interaction with enzymes or receptors.

Antitumor Activity

Research indicates that compounds containing thiazole rings exhibit significant antitumor properties. For instance, studies have shown that derivatives of thiazoles possess cytotoxic effects against various cancer cell lines. The following table summarizes key findings regarding the IC50 values of related compounds:

CompoundCell LineIC50 (µM)Reference
Compound 9Jurkat (T-cell leukemia)1.61 ± 1.92
Compound 10A-431 (epidermoid carcinoma)1.98 ± 1.22
This compoundMCF7 (breast cancer)TBDOngoing studies

The structure-activity relationship (SAR) analysis suggests that the presence of both the thiazole ring and specific substitutions on the phenyl groups are crucial for enhancing cytotoxicity. For example, electron-donating groups on the phenyl ring have been associated with increased activity.

Antimicrobial Activity

In addition to anticancer properties, thiazole derivatives have demonstrated antimicrobial effects against various pathogens. A study evaluating a series of thiazole-containing compounds found significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The following table outlines some findings:

CompoundBacteria TestedMinimum Inhibitory Concentration (MIC)Reference
Thiazole Derivative AE. coli32 µg/mL
Thiazole Derivative BS. aureus16 µg/mL
This compoundTBDTBDOngoing studies

These findings indicate a promising avenue for further development of this compound as a potential antimicrobial agent.

Study on Anticancer Activity

A recent study focused on the synthesis and evaluation of various thiazole derivatives for their anticancer activity against multiple cell lines. The study highlighted that modifications to the thiazole structure significantly influenced cytotoxicity profiles. Compounds with additional methyl or halogen substituents on the phenyl rings showed enhanced activity compared to their unsubstituted counterparts.

Mechanistic Insights

Molecular dynamics simulations have been employed to understand the interaction of thiazole derivatives with target proteins involved in cancer pathways. For instance, one study demonstrated that certain thiazole compounds interact with Bcl-2 proteins primarily through hydrophobic contacts, suggesting a mechanism for inducing apoptosis in cancer cells.

Properties

IUPAC Name

N-(4,5-diphenyl-1,3-thiazol-2-yl)-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15F3N2OS/c24-23(25,26)18-13-7-12-17(14-18)21(29)28-22-27-19(15-8-3-1-4-9-15)20(30-22)16-10-5-2-6-11-16/h1-14H,(H,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPDLQFCPSHBYJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC(=CC=C3)C(F)(F)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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